

Solubility Data & Process Engineering Guide: 4-Bromo-6-cyclopropyl-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-Bromo-6-cyclopropyl-2-methylpyrimidine

CAS No.: 1412959-69-3

Cat. No.: B2595166

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Part 1: Executive Technical Summary

Compound Class: Halogenated Pyrimidine Derivative Molecular Weight: ~213.08 g/mol
Physical State: Off-white to pale yellow solid Primary Application: Intermediate for antiviral (HIV) and oncology drug substance synthesis.

The solubility of **4-Bromo-6-cyclopropyl-2-methylpyrimidine** is governed by the interplay between its polar pyrimidine core (H-bond accepting) and its lipophilic substituents (cyclopropyl, methyl, bromo). Unlike simple pyrimidines, the cyclopropyl moiety imparts significant lipophilicity, rendering the molecule insoluble in water but highly soluble in mid-polarity organic solvents.

Critical Process Insight: Process chemists often face "oiling out" issues during recrystallization. This occurs because the compound's melting point is relatively low, and it exhibits high solubility in chlorinated solvents and esters. The recommended purification strategy involves cooling crystallization from Acetonitrile or anti-solvent precipitation using Water/Methanol systems.

Part 2: Solubility Profile & Thermodynamic Data

The following data categorizes solvent interactions based on dielectric constant (

) and empirical process observations for this specific structural class.

Table 1: Solubility Classification at 25°C (Ambient)

Solvent Class	Specific Solvent	Solubility Status	Process Utility
Polar Aprotic	DMSO, DMF, DMAc	High (>200 mg/mL)	Reaction medium; difficult to remove.
Chlorinated	Dichloromethane (DCM), Chloroform	High (>150 mg/mL)	Extraction solvent; excellent solubilizer.
Ethers	THF, 1,4-Dioxane	High (>100 mg/mL)	Reaction solvent (Grignard/Suzuki couplings).
Esters	Ethyl Acetate, Isopropyl Acetate	Moderate (50-100 mg/mL)	Preferred for work-up and extraction.
Nitriles	Acetonitrile (MeCN)	Temp. Dependent	Ideal Recrystallization Solvent. High solubility at 60°C; moderate at 25°C.
Alcohols	Methanol, Ethanol, IPA	Low to Moderate	Used as anti-solvents or for slurry washes.
Alkanes	n-Hexane, Heptane, Cyclohexane	Poor (<1 mg/mL)	Primary anti-solvent for precipitation.
Aqueous	Water, Buffers (pH 1-10)	Insoluble	Wash solvent for removing inorganic salts.

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Process Note: The solubility in Acetonitrile exhibits a sharp curve relative to temperature (), making it the superior solvent for obtaining high-purity crystals without oiling out.

Part 3: Self-Validating Experimental Protocols

Since batch-to-batch impurity profiles can alter saturation points, you must validate solubility for your specific lot. Use the following Gravimetric Saturation Method for rapid screening or the HPLC Method for precise thermodynamic data.

Protocol A: Dynamic Laser Monitoring (Solubility Width)

For determining the Metastable Zone Width (MSZW) for crystallization.

- Preparation: Charge 1.0 g of **4-Bromo-6-cyclopropyl-2-methylpyrimidine** into a reaction vessel.
- Solvent Addition: Add 5 mL of Acetonitrile.
- Heating: Heat to 60°C with agitation (300 RPM). The solution should be clear.
- Cooling: Ramp down temperature at 0.5°C/min.
- Detection: Use a turbidity probe (or visual inspection) to record the Cloud Point ().
- Hysteresis Check: Re-heat until clear (Clear Point,).
- Result: The difference () defines your MSZW. A narrow MSZW (<10°C) indicates easy nucleation; a wide MSZW (>20°C) suggests a risk of oiling out or supersaturation.

Protocol B: HPLC-Based Equilibrium Solubility

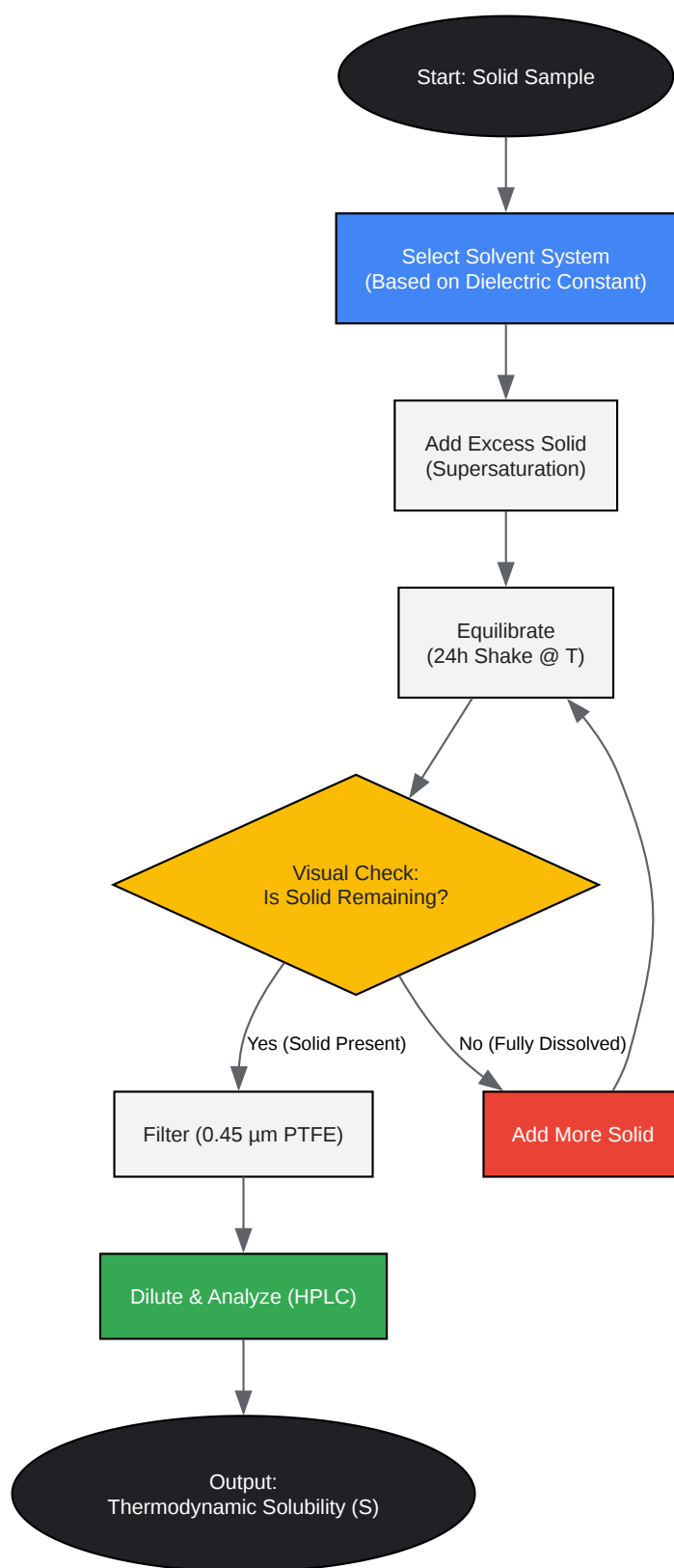
For regulatory filing and precise thermodynamic modeling.

- Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-top vial.
- Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
- Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).
- Dilution: Dilute the filtrate 100x with Acetonitrile/Water (50:50).
- Quantification: Inject into HPLC.
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
 - Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B over 10 min.
 - Detection: UV at 254 nm.
 - Calculation:

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This logic flow ensures data integrity by accounting for kinetic vs. thermodynamic solubility.

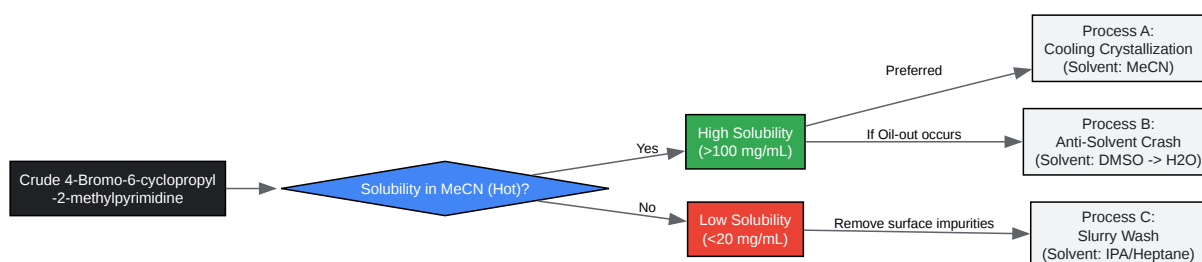


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Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation equilibrium is reached before quantification.

Diagram 2: Solvent Selection Logic for Purification

This decision tree aids in selecting the correct solvent system based on the impurity profile and solubility data.



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Caption: Decision matrix for purification strategies. Acetonitrile (MeCN) is the baseline choice, with DMSO/Water as a backup for difficult separations.

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